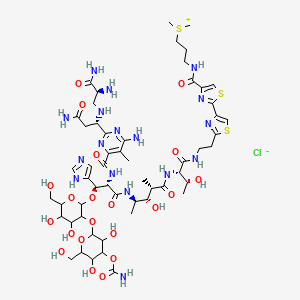

(2-Thiomorpholinopyrid-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “(2-Thiomorpholinopyrid-4-yl)methanol” is represented by the formula C9H14N2OS. This indicates that the molecule contains nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom.Applications De Recherche Scientifique

Lipid Dynamics in Biological Membranes : Methanol, a simple molecule related to (2-Thiomorpholinopyrid-4-yl)methanol, has been studied for its impact on lipid dynamics within biological membranes. It accelerates the flip-flop and transfer rates in lipid bilayers, which is crucial for understanding membrane biology and the effect of solvents on transmembrane proteins and peptides (Nguyen et al., 2019).

Chemosensors for Metal Ions : Compounds with thienyl and pyridyl groups have been developed as chemosensors for detecting metal ions, such as Pd2+ ions, in solutions. These chemosensors selectively identify toxic metal ions through fluorescence turn-off mechanisms in methanol, highlighting their potential in environmental monitoring and analytical chemistry (Shally et al., 2020).

Synthetic Methodologies : Research on synthetic methodologies involving compounds with morpholine, pyridyl, and thiophene moieties has been reported. These studies demonstrate the synthesis of complex organic molecules that can serve as intermediates for pharmaceuticals and materials science (Jing et al., 2018), (Roopan et al., 2011).

Catalytic Applications : Compounds with functional groups similar to (2-Thiomorpholinopyrid-4-yl)methanol have been applied as catalysts in organic transformations. These applications demonstrate the role of such compounds in facilitating chemical reactions, which is essential for developing new synthetic routes in organic chemistry (Reddy et al., 2012).

Biocatalytic Synthesis : The use of whole-cell biocatalysts in a liquid-liquid biphasic microreaction system for synthesizing compounds indicates the potential of morpholine derivatives in green chemistry. This approach emphasizes the importance of environmentally friendly methods for chemical synthesis (Chen et al., 2021).

Safety And Hazards

“(2-Thiomorpholinopyrid-4-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(2-thiomorpholin-4-ylpyridin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJBEJVGUFHDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640223 |

Source

|

| Record name | [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Thiomorpholinopyrid-4-yl)methanol | |

CAS RN |

898289-25-3 |

Source

|

| Record name | 2-(4-Thiomorpholinyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)